2-oxo-3-phenyl-2H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-11(18)20-14-8-7-13-9-15(12-5-3-2-4-6-12)17(19)21-16(13)10-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVIHBPMUGBFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280470 | |
| Record name | 2-oxo-3-phenyl-2H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6296-55-5 | |
| Record name | MLS000737819 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxo-3-phenyl-2H-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Acetic Anhydride Method
A mixture of 7-hydroxy-3-phenylcoumarin (20.0 mmol) and acetic anhydride (10 mL) is heated at 60–80°C for 2–3 hours in the presence of sodium acetate (0.06 equiv). The product precipitates upon cooling and is purified via crystallization from dioxane, yielding 48–81%. Key advantages include operational simplicity and low cost, though prolonged heating beyond 3 hours generates byproducts such as 5-(2-hydroxybenzoyl)-3-phenyl-2H-pyran-2-ones (1–5%).
Microwave-Assisted Optimization
Microwave irradiation at 80°C for 30 minutes enhances reaction efficiency, achieving yields of 68–85% with reduced byproduct formation. This method minimizes thermal degradation and is scalable for high-throughput synthesis.
Acyl Chloride-Mediated Esterification
Pyridine-Catalyzed Acetylation
A solution of 7-hydroxy-3-phenylcoumarin (6.17 mmol) in dried diethyl ether reacts with acetyl chloride (6.2 mmol) and pyridine (4.7 equiv) at room temperature for 3 hours. After acidification and extraction, the crude product is recrystallized from acetone, yielding 79%. Pyridine neutralizes HCl, driving the reaction to completion.
Table 1: Comparative Analysis of Acylation Methods
One-Pot Tandem Synthesis
Coumarin Formation and Subsequent Acetylation
A scalable one-pot method combines coumarin synthesis with acetylation:
-
Coumarin backbone assembly : 4-Oxo-4H-chromene-3-carbaldehyde reacts with phenylacetic acid in acetic anhydride at 60–70°C for 2 hours.
-
In situ acetylation : Sodium acetate (0.06 equiv) is added to the same pot, and heating continues for 1 hour.
This approach eliminates intermediate isolation, achieving a 74% overall yield.
Solvent and Catalyst Optimization
Solvent Effects
Catalyst Screening
-
Sodium acetate : Optimal for acetic anhydride-mediated reactions (0.06 equiv).
-
Potassium carbonate : Superior in microwave-assisted protocols due to enhanced base strength.
Mechanistic Insights
The acetylation proceeds via nucleophilic acyl substitution:
-
Deprotonation of the 7-hydroxyl group by the base.
-
Nucleophilic attack on the acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Elimination of the leaving group (e.g., chloride or acetate ion).
Microwave irradiation accelerates the reaction by polarizing the transition state, reducing activation energy.
Challenges and Limitations
-
Byproduct formation : Extended heating promotes rearrangement to pyrano[2,3-b]chromenones.
-
Moisture sensitivity : Acyl chloride methods require strict anhydrous conditions.
-
Substrate availability : 7-Hydroxy-3-phenylcoumarin must be synthesized separately in non-tandem protocols.
Industrial Scalability
Microwave-assisted synthesis is preferred for large-scale production due to its rapid cycle times and energy efficiency. A pilot-scale trial (100 g substrate) achieved 82% yield with 99% purity after recrystallization.
Emerging Alternatives
Chemical Reactions Analysis
2-oxo-3-phenyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
Biological Activities
Research has indicated that 2-oxo-3-phenyl-2H-chromen-7-yl acetate exhibits several significant biological activities:
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. Specific mechanisms include enzyme inhibition, particularly targeting carbonic anhydrase and disrupting microtubule polymerization .
- Antimicrobial Properties : It has shown effectiveness against various microbial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, enhancing its therapeutic potential in treating inflammatory diseases.
Pharmaceutical Applications
The unique properties of this compound make it a valuable building block in drug synthesis. It can be modified through various chemical reactions:
- Oxidation : Can be oxidized to form quinone derivatives.
- Reduction : The carbonyl group can be reduced to a hydroxyl group.
- Substitution Reactions : The acetate group can undergo nucleophilic substitution to introduce different functional groups.
These modifications allow for the synthesis of derivatives with enhanced biological activity and specificity against various targets.
Research Tools
In addition to its pharmaceutical applications, this compound is utilized in biological research:
- Fluorescent Dyes : It is employed in developing fluorescent dyes and sensors for detecting metal ions and other analytes.
- Enzyme Interaction Studies : Researchers use it to study enzyme interactions and cellular mechanisms, aiding in the understanding of its pharmacological effects.
Case Studies
Several studies have documented the effects of this compound on cancer cell lines:
- A study demonstrated that this compound exhibited potent activity against MCF-7 breast cancer cells with an IC value as low as 0.47 μM, indicating strong anticancer potential .
- Another investigation highlighted its selective inhibition of tumor-associated carbonic anhydrase IX over the cytosolic isoform, suggesting a targeted therapeutic approach for cancer treatment .
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like carbonic anhydrase and microtubule polymerization, which are crucial for cancer cell proliferation and survival . Additionally, its antioxidant activity is linked to its capacity to scavenge reactive oxygen species and regulate oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 3
2-Oxo-2H-chromen-3-yl Propionate (C₁₃H₁₂O₄)
- Key Differences : Lacks the phenyl group at position 3, replaced by a propionate chain.
- Physicochemical Data : ^13C-NMR shows distinct shifts at C-3 (136.36 ppm) and C-11 (171.83 ppm) compared to the target compound’s phenyl-substituted system .
- Implications : Reduced aromaticity may lower π-π stacking interactions, affecting solubility and binding affinity in biological systems.
2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (C₁₉H₁₄ClNO₃)
- Key Differences : Chlorine and acetamide groups at position 2 and 7, respectively.
- Synthesis: Prepared via reaction of 4-methyl-7-aminocoumarin with 2-chloro-2-phenylacetyl chloride in dichloromethane .
Substituent Variations at Position 7
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl Acetate (C₁₈H₁₁F₃O₅)
- Key Differences: Trifluoromethyl group at position 2 and phenoxy group at position 3.
- Structural Data : SMILES string confirms the trifluoromethyl substitution (C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3) .
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl Acetate (C₁₄H₁₂O₅)
Hybrid and Functionalized Derivatives
2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid (C₁₆H₁₁ClO₅)
- Key Differences : 4-Chlorophenyl at position 3 and carboxylic acid at position 6.
- Properties : Lower molecular weight (258.23 g/mol) and increased polarity due to the -COOH group, enhancing aqueous solubility .
Ethyl 2-[(2-Oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate (C₂₀H₁₈O₅)
- Key Differences: Ethyl propanoate ester at position 7 instead of acetate.
- Synthesis: Utilizes propanoate esterification, offering tunable hydrolysis kinetics compared to the acetate .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Overview
2-Oxo-3-phenyl-2H-chromen-7-yl acetate, a derivative of coumarin, belongs to the class of chromenes, which are known for their diverse biological activities. This compound has gained attention in pharmacological research due to its potential antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's mechanism involves disrupting bacterial cell membranes, which leads to cell death.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, it inhibits carbonic anhydrase II (CA-II), an enzyme implicated in tumor growth and metastasis.
Table 2: Anticancer Activity Against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15.5 |
| MCF-7 (Breast cancer) | 12.3 |
| A549 (Lung cancer) | 20.1 |
The biological effects of this compound are attributed to several mechanisms:
- Inhibition of Enzymes : The compound acts as an inhibitor of CA-II, which is crucial for regulating bicarbonate concentration in tissues and is often overexpressed in tumors.
- Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Case Studies
A notable study conducted by researchers aimed at evaluating the anticancer efficacy of this compound involved in vivo experiments on mice bearing tumor xenografts. The results indicated a significant reduction in tumor size when treated with varying doses of this compound compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-oxo-3-phenyl-2H-chromen-7-yl acetate, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound is typically synthesized via base-mediated coupling of 7-hydroxy-4-phenylcoumarin with acetyl chloride or acetic anhydride. Potassium carbonate (K₂CO₃) in acetone under reflux is a common protocol . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purity is confirmed by TLC and recrystallization in ethanol.
- Key Data : Yields range from 60–75% under optimized conditions. NMR (¹H/¹³C) and IR spectroscopy are critical for verifying acetylation at the 7-hydroxy position .
Q. How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXL (via the SHELX suite) is used for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections . WinGX provides a GUI for SHELX workflows, enabling Fourier map visualization and hydrogen-bond analysis .
- Key Data : Typical R-factors < 0.05 for high-resolution data. Crystallographic information files (CIFs) should be deposited in the Cambridge Structural Database (CSD).
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology :
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Data Interpretation : Compare with positive controls (e.g., doxorubicin for anticancer activity, ampicillin for antimicrobial).
Advanced Research Questions
Q. How can synthetic yields be improved using Design of Experiments (DoE) approaches?
- Methodology : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can identify interactions between solvent polarity (acetone vs. DMF) and reaction time .
- Validation : HPLC-PDA analysis quantifies unreacted starting materials.
Q. How to resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in cytotoxicity (e.g., IC₅₀ varying by >10 µM between labs) may arise from differences in cell culture conditions or compound purity.
- Resolution :
- Validate purity via elemental analysis and LC-MS.
- Standardize assay protocols (e.g., serum-free media, consistent incubation times) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on chromenone derivatives?
- Methodology :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) to enhance electrophilicity and bioactivity .
- Pharmacophore Mapping : Overlay crystal structures with docking simulations (AutoDock Vina) to identify key binding motifs.
- Data : Compare logP values (via HPLC) to correlate lipophilicity with membrane permeability.
Q. What advanced analytical techniques are recommended for detecting trace impurities in the compound?
- Methodology :
- LC-HRMS : Resolves isobaric impurities (e.g., unacetylated intermediates) with ppm-level mass accuracy.
- NMR DOSY : Differentiates aggregates or polymorphic forms in solution .
Q. How does the compound’s stability under physiological conditions impact its pharmacological potential?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
